

pharmacokinetics and pharmacodynamics of NCX 2121

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Compound of Interest		
Compound Name:	NCX 2121	
Cat. No.:	B12371074	Get Quote

As of late 2025, there is no publicly available information regarding a compound designated as **NCX 2121** in scientific literature or clinical trial registries. It is possible that this is a misnomer or an internal development name not yet disclosed.

However, the query may be a conflation with GS-2121, an investigational small molecule being developed by Gilead Sciences for the treatment of advanced solid tumors. This guide will therefore focus on the available information for GS-2121, while noting the significant limitations in publicly accessible data due to its early stage of development.

GS-2121: An Overview

GS-2121 is an orally administered small molecule investigational antineoplastic agent.[1] It is currently in Phase 1 of clinical development, and its precise mechanism of action has not been publicly disclosed.[1] The ongoing first-in-human clinical trial (NCT06532565) is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GS-2121, both as a monotherapy and in combination with the anti-PD-1 antibody zimberelimab.[1] [2][3] The inclusion of an immune checkpoint inhibitor in the initial clinical investigation suggests a potential role in modulating the anti-tumor immune response.[1]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for GS-2121 are not yet publicly available. The primary objectives of the ongoing Phase 1 clinical trial include determining the maximum tolerated dose (MTD) or maximum administered dose (MAD) and the recommended



Phase 2 dose (RP2D).[2][3] These studies will characterize the pharmacokinetic profile of GS-2121 in human subjects.

Experimental Protocols

Specific, detailed experimental protocols for preclinical and clinical studies of GS-2121 are not publicly available. However, the design of the ongoing Phase 1 clinical trial (NCT06532565) provides an outline of the human study protocol.

Clinical Trial Design (NCT06532565)

The first-in-human study of GS-2121 is a Phase 1, open-label, multi-center trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of GS-2121 alone and in combination with zimberelimab in adults with advanced solid tumors.[2][3]

Study Arms:

- Monotherapy: Participants receive escalating doses of GS-2121.
- Combination Therapy: Participants receive escalating doses of GS-2121 in combination with zimberelimab.[3]

Primary Objectives:

- To assess the safety and tolerability of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]
- To identify the maximum tolerated dose (MTD) / maximum administered dose (MAD) and/or the recommended Phase 2 dose (RP2D) of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]

Inclusion Criteria:

- Histologically or cytologically confirmed advanced solid tumors that have progressed despite standard therapy, or for which the patient is intolerant to or ineligible for standard therapy.[2]
- Measurable disease per RECIST v1.1 criteria.[2]



- Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 1.[2]
- Adequate organ function.[2]

Exclusion Criteria:

- Requirement for ongoing therapy with prohibited medications.[2]
- Recent anti-cancer therapy, including surgery, experimental therapy, immunotherapy, chemotherapy, targeted small molecule therapy, or radiation therapy within specified timeframes.[2]
- Active and clinically relevant infections.[2]
- History of pneumonitis requiring corticosteroids or interstitial lung disease.
- Symptomatic ascites or pleural effusion requiring medical intervention.
- Active hepatitis B, hepatitis C, or HIV.[2]
- Significant cardiac disease, including recent myocardial infarction or unstable angina.[2]

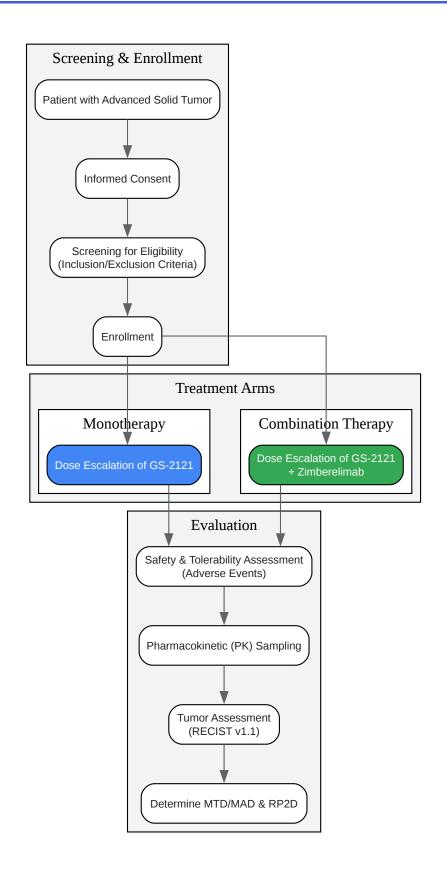
Signaling Pathways

The biological target and signaling pathways modulated by GS-2121 have not been disclosed.

Visualizations

Due to the lack of specific information on the mechanism of action and signaling pathways of GS-2121, a diagram illustrating these aspects cannot be provided. However, the workflow of the ongoing Phase 1 clinical trial can be visualized.





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GS-2121 Phase 1 Clinical Trial Workflow



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References

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